![molecular formula C12H16Cl3N3 B2619954 2-(1-(4-Chlorobenzyl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride CAS No. 2172531-39-2](/img/structure/B2619954.png)
2-(1-(4-Chlorobenzyl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride
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Overview
Description
This compound is likely an aromatic amine, which are organic compounds that contain a nitrogen atom connected to an aromatic system. Amines are classified as primary, secondary, or tertiary depending on the number of organic substituents attached to nitrogen .
Molecular Structure Analysis
The molecular structure of this compound would include an imidazole ring (a five-membered ring with two non-adjacent nitrogen atoms), a benzyl group (a phenyl ring attached to a methylene bridge), and an ethan-1-amine (an ethyl group with an amine substituent). The presence of the chlorine atom indicates that it’s a halogenated compound .Chemical Reactions Analysis
Amines, in general, can undergo a variety of chemical reactions, including alkylation, acylation, and reactions with nitrous acid. The reactivity of this specific compound would depend on factors like steric hindrance and electronic effects .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors like its molecular structure and the presence of functional groups. For instance, amines generally have higher boiling points than their corresponding hydrocarbons due to intermolecular hydrogen bonding .Scientific Research Applications
Anti-Allergic Activities
Background: Allergies are common immune system disorders triggered by exposure to environmental allergens. Histamine, interacting with H1 receptors, plays a central role in allergic reactions. Piperazine H1 receptor antagonists are clinically used to treat allergies, with levocetirizine being a notable example.
Compound Activity: A series of novel ®-1-[(4-chlorophenyl)phenylmethyl]piperazine derivatives were synthesized and tested for in vivo anti-allergic activities . Most of these derivatives exhibited significant effects on both allergic asthma and allergic itching. Specifically:
Indole Derivatives
Connection to Indole: The compound’s structure contains an indole moiety. Indole derivatives are of wide interest due to their diverse biological and clinical applications . While this specific compound’s indole functionality may not be fully explored yet, it warrants further investigation.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of the compound 2-{1-[(4-chlorophenyl)methyl]-1H-imidazol-4-yl}ethan-1-amine dihydrochloride is the histamine H1 receptor . This receptor plays a crucial role in mediating allergic reactions .
Mode of Action
2-{1-[(4-chlorophenyl)methyl]-1H-imidazol-4-yl}ethan-1-amine dihydrochloride interacts with the histamine H1 receptor, exhibiting a higher affinity for this receptor than histamine itself . This interaction results in the inhibition of the physiological effects of histamine, thereby alleviating allergic symptoms .
Biochemical Pathways
The compound 2-{1-[(4-chlorophenyl)methyl]-1H-imidazol-4-yl}ethan-1-amine dihydrochloride affects the histaminergic pathway. By binding to the histamine H1 receptor, it prevents histamine from exerting its effects, thus interrupting the biochemical pathway that leads to allergic reactions .
Result of Action
The molecular and cellular effects of 2-{1-[(4-chlorophenyl)methyl]-1H-imidazol-4-yl}ethan-1-amine dihydrochloride’s action primarily involve the mitigation of allergic reactions. By binding to the histamine H1 receptor, the compound prevents histamine from triggering allergic responses at the cellular level .
properties
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]imidazol-4-yl]ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3.2ClH/c13-11-3-1-10(2-4-11)7-16-8-12(5-6-14)15-9-16;;/h1-4,8-9H,5-7,14H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOBPZKCQDBTJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(N=C2)CCN)Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-[(4-chlorophenyl)methyl]-1H-imidazol-4-yl}ethan-1-amine dihydrochloride |
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